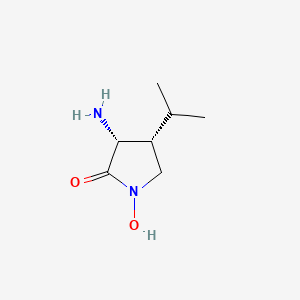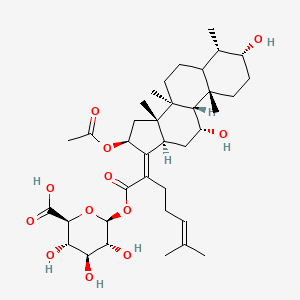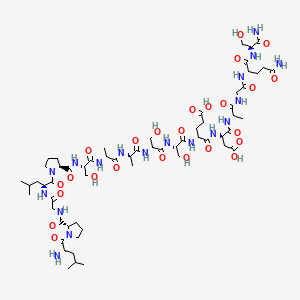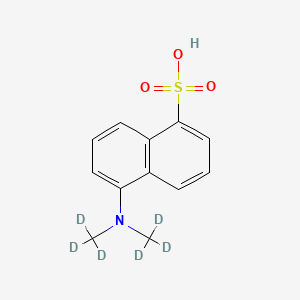
1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 is a deuterated derivative of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 is C18H17D10N3O, and it has a molecular weight of 311.49 . This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 typically involves the deuteration of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a series of chemical reactions involving piperidine derivatives and benzyl halides. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuteration techniques to ensure the complete exchange of hydrogen atoms with deuterium. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually performed in anhydrous solvents.
Substitution: Common reagents include nucleophiles such as halides (Cl-, Br-) and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The deuterium atoms in the compound can influence its metabolic stability and interaction with biological molecules, providing unique insights into its mechanism of action .
Comparaison Avec Des Composés Similaires
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 can be compared with other similar compounds, such as:
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide: The non-deuterated version, which has similar chemical properties but different metabolic stability.
1-Benzyl-4-carbamoyl-4-piperidinopiperidine: A structurally related compound with different functional groups.
1-Benzyl-4-piperidin-1-ylpiperidine-4-carboxamide: Another related compound with variations in the piperidine ring structure.
The uniqueness of 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide-d10 lies in its deuterium content, which provides distinct advantages in scientific research, such as enhanced metabolic stability and the ability to trace the compound in complex biological systems .
Propriétés
IUPAC Name |
1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22)/i2D2,5D2,6D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKESGDAJVLVZAA-UNDQBIHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)








